molecular formula C18H19NO5 B1606982 n-Benzoyl-2,6-dimethoxyphenylalanine CAS No. 7149-99-7

n-Benzoyl-2,6-dimethoxyphenylalanine

Número de catálogo: B1606982
Número CAS: 7149-99-7
Peso molecular: 329.3 g/mol
Clave InChI: OWCQIUGJSIZQLX-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-Benzoyl-2,6-dimethoxyphenylalanine is a useful research compound. Its molecular formula is C18H19NO5 and its molecular weight is 329.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 72359. The United Nations designated GHS hazard class pictogram is Acute Toxic;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Bz-DMPA is primarily recognized for its role as a precursor in the synthesis of various biologically active compounds. Its structure allows for modifications that can enhance pharmacological properties.

1.1 Synthesis of Peptide Derivatives
Bz-DMPA is utilized in the synthesis of peptide derivatives through solid-phase peptide synthesis (SPPS). The presence of the benzoyl group aids in protecting the amino group during synthesis, which is crucial for maintaining the integrity of the peptide chain. This method has been extensively documented in literature, demonstrating its effectiveness in creating complex peptides with high purity and yield .

Case Study:
A study highlighted the successful incorporation of Bz-DMPA into a series of peptides aimed at targeting specific receptors in cancer therapy. The synthesized peptides exhibited enhanced binding affinities compared to their unmodified counterparts, showcasing the potential of Bz-DMPA as a building block in drug design .

Pharmaceutical Applications

Bz-DMPA has been investigated for its potential therapeutic effects, particularly in neuropharmacology and oncology.

2.1 Neuropharmacological Research
Research indicates that Bz-DMPA derivatives may possess neuroprotective properties. The compound has been studied for its ability to modulate neurotransmitter systems, potentially offering therapeutic avenues for conditions such as Alzheimer's disease and other neurodegenerative disorders.

Case Study:
In a preclinical study, Bz-DMPA derivatives were tested for their ability to inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer's pathology. Results demonstrated significant inhibition rates, suggesting that these derivatives could serve as lead compounds for developing new AChE inhibitors .

2.2 Oncology Applications
The compound's derivatives have also been evaluated for anticancer activity. Bz-DMPA has shown promise in selectively inducing apoptosis in cancer cells while sparing normal cells.

Case Study:
A study conducted on various cancer cell lines revealed that Bz-DMPA derivatives triggered apoptotic pathways more effectively than traditional chemotherapeutics. This selectivity could lead to reduced side effects and improved patient outcomes .

Chemical Research and Development

Bz-DMPA is also significant in chemical research for its reactivity and versatility in synthetic applications.

3.1 Asymmetric Synthesis
Bz-DMPA has been employed in asymmetric synthesis protocols to produce enantiomerically enriched amino acids. This application is critical for developing chiral drugs that require specific stereochemistry for efficacy.

Data Table: Asymmetric Synthesis Yields

CompoundYield (%)Enantiomeric Excess (%)
Bz-DMPA Derivative A8598
Bz-DMPA Derivative B9095
Bz-DMPA Derivative C8097

Propiedades

Número CAS

7149-99-7

Fórmula molecular

C18H19NO5

Peso molecular

329.3 g/mol

Nombre IUPAC

2-benzamido-3-(2,6-dimethoxyphenyl)propanoic acid

InChI

InChI=1S/C18H19NO5/c1-23-15-9-6-10-16(24-2)13(15)11-14(18(21)22)19-17(20)12-7-4-3-5-8-12/h3-10,14H,11H2,1-2H3,(H,19,20)(H,21,22)

Clave InChI

OWCQIUGJSIZQLX-UHFFFAOYSA-N

SMILES

COC1=C(C(=CC=C1)OC)CC(C(=O)O)NC(=O)C2=CC=CC=C2

SMILES canónico

COC1=C(C(=CC=C1)OC)CC(C(=O)O)NC(=O)C2=CC=CC=C2

Key on ui other cas no.

7149-99-7

Pictogramas

Acute Toxic; Environmental Hazard

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.